molecular formula C18H18ClN3O2 B4620238 N-(2,5-dimethoxyphenyl)-6-phenyl-4-pyrimidinamine hydrochloride

N-(2,5-dimethoxyphenyl)-6-phenyl-4-pyrimidinamine hydrochloride

Cat. No. B4620238
M. Wt: 343.8 g/mol
InChI Key: RYVPOANJWAWSAL-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-6-phenyl-4-pyrimidinamine hydrochloride, also known as DPPY, is a chemical compound that has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Novel Material Synthesis and Properties

  • Polyimides Incorporation for Enhanced Solubility and Thermal Stability : Pyridine-containing polyimides exhibit high solubility in common organic solvents and excellent thermal stability, making them suitable for flexible film applications with high glass transition temperatures and significant thermal degradation resistance (Huang et al., 2012). Similar compounds could potentially enhance material properties in specific industrial applications.

  • Fluorescence Properties for Sensing Applications : Protonation effects on pyridine-containing polyimides have shown changes in fluorescence intensity and wavelength, suggesting their use in optical materials and sensors with tunable photophysical properties (Wang et al., 2008).

  • Amorphous Polyimides for Advanced Applications : Pyridine-bridged aromatic dianhydride-derived polyimides demonstrate predominantly amorphous characteristics, good mechanical properties, and thermal stability. These materials are promising for high-performance applications requiring strong, flexible, and heat-resistant polymers (Wang et al., 2006).

Optoelectronic and Nonlinear Optical (NLO) Properties

  • Optoelectronic Applications : Thiopyrimidine derivatives, including pyrimidine ring compounds, have significant NLO properties, suggesting their potential in optoelectronic and high-tech applications due to their large NLO responses and photophysical properties (Hussain et al., 2020).

Medicinal Chemistry and Biological Labeling

  • Antitumor Activity : Certain pyrimidine derivatives have been explored for their antitumor activities, indicating the potential of structurally similar compounds for medicinal chemistry applications and drug discovery (Grivsky et al., 1980).

  • Biological Labeling : Rhenium(I) polypyridine maleimide complexes, while not directly related, showcase the use of complex compounds for biological labeling, highlighting the versatility of pyridine and pyrimidine structures in bioconjugation and imaging applications (Lo et al., 2002).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-6-phenylpyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2.ClH/c1-22-14-8-9-17(23-2)16(10-14)21-18-11-15(19-12-20-18)13-6-4-3-5-7-13;/h3-12H,1-2H3,(H,19,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVPOANJWAWSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC=NC(=C2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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